6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications .
Properties
Molecular Formula |
C20H20ClN5O2S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-3-16-23-24-20-26(16)25-17(12-9-10-15(28-2)14(21)11-12)18(29-20)19(27)22-13-7-5-4-6-8-13/h4-11,17-18,25H,3H2,1-2H3,(H,22,27) |
InChI Key |
BAFYILCVGZJUAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of catalysts like piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Its potential anticancer and anti-inflammatory properties are being explored in preclinical studies.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 6-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- 6-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
